

Physicochemical Profile of 2-Bromo-3-methylbenzofuran: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-3-methylbenzofuran

Cat. No.: B15323008

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of **2-Bromo-3-methylbenzofuran**, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines reported values with established experimental protocols for the synthesis and characterization of related benzofuran derivatives.

Core Physicochemical Data

Quantitative data for **2-Bromo-3-methylbenzofuran** is sparse. The following table summarizes the available information.



Property	Value	Source/Comment
Molecular Formula	C ₉ H ₇ BrO	Calculated
Molecular Weight	211.06 g/mol	Calculated
Boiling Point	114-115 °C at 11 Torr	Chemical Supplier Data
Melting Point	Not available	-
Solubility	Not available	Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone based on the solubility of similar compounds.
рКа	Not available	-

Synthesis and Experimental Protocols

The primary synthetic route to **2-Bromo-3-methylbenzofuran** involves the electrophilic bromination of 3-methylbenzofuran. While a specific, detailed protocol for this exact transformation is not readily available in peer-reviewed literature, a general and widely applicable method utilizes N-Bromosuccinimide (NBS) as the brominating agent.

General Experimental Protocol: Bromination of 3-Methylbenzofuran

This protocol is adapted from established procedures for the bromination of benzofuran derivatives.

Materials:

- 3-Methylbenzofuran
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride (CCl₄) or other suitable inert solvent (e.g., acetonitrile)



- Radical initiator (e.g., benzoyl peroxide or AIBN), if performing a radical bromination. For electrophilic aromatic substitution, this is often omitted.
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography elution

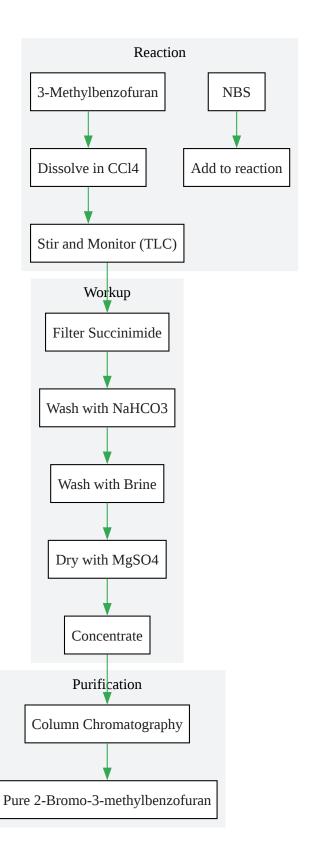
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylbenzofuran (1 equivalent) in an appropriate volume of carbon tetrachloride.
- Addition of Brominating Agent: Add N-Bromosuccinimide (1.0 1.1 equivalents) to the solution. If a radical pathway is intended, a catalytic amount of a radical initiator is also added. For electrophilic substitution, the reaction may be performed in the dark without an initiator.
- Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (reflux) and monitor the progress by thin-layer chromatography (TLC).
- Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide.
- Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure **2-Bromo-3-**



methylbenzofuran.

Logical Workflow for Synthesis and Purification:





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Fig. 1: Synthesis and purification workflow.

Spectroscopic Characterization

No experimentally obtained spectra for **2-Bromo-3-methylbenzofuran** have been identified in the searched literature. However, based on the known spectral data of related benzofuran derivatives, the following characteristic signals can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:
 - The methyl group at the C3 position is expected to appear as a singlet in the range of δ 2.2-2.5 ppm.
 - The aromatic protons on the benzene ring will likely appear as a multiplet in the region of δ
 7.2-7.8 ppm. The specific splitting pattern will depend on the substitution pattern of the starting benzofuran.
- 13C NMR:
 - $\circ~$ The methyl carbon is expected to resonate in the upfield region, typically around δ 10-15 ppm.
 - \circ The carbon bearing the bromine atom (C2) will be significantly deshielded and is expected in the range of δ 110-120 ppm.
 - The other sp² hybridized carbons of the benzofuran ring system will appear in the aromatic region (δ 110-155 ppm).

Infrared (IR) Spectroscopy

- Characteristic C-H stretching vibrations for the aromatic and methyl groups are expected around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.
- Aromatic C=C stretching vibrations will likely be observed in the 1600-1450 cm⁻¹ region.

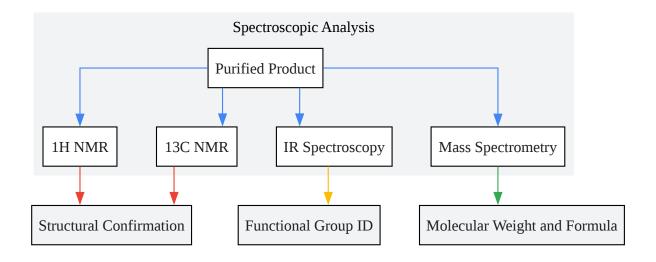


- A strong C-O-C stretching band, characteristic of the furan ring, is expected between 1250 and 1050 cm⁻¹.
- The C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

- The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. For **2-Bromo-3-methylbenzofuran**, these would be at m/z 210 and 212.
- Common fragmentation patterns for benzofurans include the loss of CO and the bromo radical.

Experimental Workflow for Characterization:



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Fig. 2: Characterization workflow.

This guide serves as a foundational resource for professionals working with **2-Bromo-3-methylbenzofuran**. Further experimental investigation is required to definitively determine all







of its physicochemical properties. The provided protocols offer a starting point for its synthesis and characterization.

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